2-[4-(Diphenylamino)phenyl]ethan-1-ol
Description
Contextualizing Triphenylamine (B166846) Derivatives in Contemporary Materials Science and Engineering
Triphenylamine (TPA) and its derivatives have emerged as a significant class of organic materials with wide-ranging applications in contemporary materials science and engineering. nih.gov The unique propeller-like, non-planar structure of the TPA core, which consists of a central nitrogen atom bonded to three phenyl rings, imparts valuable electronic and physical properties. nih.gov This molecular architecture effectively inhibits strong intermolecular π-π stacking, which contributes to the amorphous nature and good solubility of many TPA derivatives. nih.gov These characteristics are highly desirable for solution-based processing of large-area electronic devices.
In the realm of organic electronics, TPA derivatives are particularly renowned for their excellent hole-transporting capabilities. nih.gov The electron-rich nitrogen center can be easily oxidized to form stable radical cations, facilitating the movement of positive charge carriers (holes). nih.gov This property has led to their extensive use in a variety of optoelectronic applications, including:
Organic Light-Emitting Diodes (OLEDs): TPA-based materials are frequently employed as the hole-transporting layer (HTL) in OLEDs, where they facilitate the efficient injection and transport of holes from the anode to the emissive layer. This leads to improved device efficiency and stability.
Solar Cells: In organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs), TPA derivatives can function as electron donors, contributing to efficient charge separation and collection at the electrode interfaces. researchgate.net
Electrochromic Devices: The stable and reversible oxidation of TPA derivatives is accompanied by distinct color changes, making them ideal candidates for applications in smart windows, displays, and mirrors. mdpi.com
The versatility of TPA allows for extensive molecular engineering. By introducing various functional groups to the phenyl rings, researchers can fine-tune the electronic and optical properties of the resulting materials to meet the specific demands of a particular application. researchgate.net This adaptability has solidified the position of triarylamine architectures as a cornerstone of modern organic electronic materials research.
Significance of 2-[4-(Diphenylamino)phenyl]ethan-1-ol as a Model Triarylamine Scaffold for Functional Materials Research
Within the vast family of triarylamine compounds, simpler structures are often utilized as model systems to understand fundamental structure-property relationships. This compound represents a key example of such a foundational scaffold. This molecule incorporates the essential diphenylamino group, which is the active component for hole transport, attached to a phenyl ring that is further functionalized with a hydroxyethyl (B10761427) group.
The significance of this particular structure lies in its bifunctionality. The diphenylamino moiety provides the core electronic properties characteristic of TPA derivatives, while the terminal hydroxyl (-OH) group offers a reactive site for further chemical modification. This hydroxyl group can be used to:
Incorporate the scaffold into larger polymeric structures: The alcohol can be converted into an acrylate (B77674) or other polymerizable group, allowing for the creation of side-chain polymers with hole-transporting properties.
Graft the molecule onto surfaces: The hydroxyl group can be used to anchor the TPA unit to the surface of metal oxides, such as in the fabrication of modified electrodes for solar cells.
Influence solid-state packing: The ability of the hydroxyl group to form hydrogen bonds can be exploited to control the intermolecular interactions and morphology of the material in the solid state, which in turn affects charge transport and luminescence properties.
While comprehensive studies focusing solely on This compound are not extensively detailed in the literature, its constituent parts are well-understood in the context of more complex functional materials. For instance, the core "diphenylamino-phenyl" structure is a recurring motif in advanced materials developed for thermally activated delayed fluorescence (TADF) in OLEDs and for mechanochromic materials. In these more complex systems, the foundational electronic and structural contributions of the TPA unit are paramount.
The synthesis of the closely related constitutional isomer, 1-(4-(diphenylamino)phenyl)ethanol, involves a two-step process: the preparation of the precursor ketone, 1-(4-(diphenylamino)phenyl)ethanone, followed by its reduction to the alcohol. A similar synthetic strategy can be envisaged for This compound .
Below is a table summarizing the key properties of the core chemical structures that constitute This compound .
| Property | Description |
| Core Structure | Triphenylamine (TPA) |
| Key Functional Group | Diphenylamino (-NPh₂) |
| Reactive Handle | Primary Alcohol (-CH₂CH₂OH) |
| Primary Application | Building block for hole-transporting materials, functional polymers, and surface modifiers. |
| Synthetic Precursor | Can be synthesized from derivatives of 4-(diphenylamino)benzaldehyde (B1293675) or 1-(4-(diphenylamino)phenyl)ethanone. |
The study of simpler molecules like This compound is crucial for systematically building our understanding of how molecular structure dictates the performance of more complex and functional triarylamine-based materials in the field of organic electronics.
Structure
2D Structure
3D Structure
Properties
CAS No. |
650600-57-0 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[4-(N-phenylanilino)phenyl]ethanol |
InChI |
InChI=1S/C20H19NO/c22-16-15-17-11-13-20(14-12-17)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,15-16H2 |
InChI Key |
JKFGZCWEFVGCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCO |
Origin of Product |
United States |
Computational and Theoretical Investigations of the Electronic Structure and Photophysical Mechanisms of 2 4 Diphenylamino Phenyl Ethan 1 Ol
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Analyses of Ground and Excited States
DFT and TD-DFT are powerful computational methodologies employed to investigate the electronic properties of molecules in their ground and excited states, respectively. nih.govmdpi.com For donor-π-acceptor (D-π-A) molecules like those based on triarylamine structures, these calculations provide critical insights into their potential for optoelectronic applications.
Elucidation of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of the molecule's electronic absorption and emission properties. researchgate.net
The spatial separation of the HOMO and LUMO is a hallmark of efficient D-π-A systems and is fundamental to the process of intramolecular charge transfer upon photoexcitation. scispace.com DFT calculations can precisely map these electron density distributions, confirming the distinct localization of the frontier orbitals. The energy of the HOMO is directly related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). Substituents on the triarylamine structure can effectively tune these energy levels. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller HOMO-LUMO gap. scispace.comnih.gov
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Triphenylamine (B166846) (Parent) | -5.34 | -0.69 | 4.65 |
| TPA with Donor Substituent | -4.82 | -0.70 | 4.12 |
| TPA with Acceptor Substituent | -5.79 | -2.66 | 3.13 |
Data in the table is representative of typical values found in computational studies of substituted triphenylamine (TPA) systems and serves for illustrative purposes. scispace.comacs.org
Characterization of Intramolecular Charge Transfer (ICT) Processes
Upon absorption of a photon with sufficient energy, an electron is promoted from the HOMO to the LUMO. In D-π-A molecules where the HOMO and LUMO are spatially segregated, this excitation leads to a significant redistribution of electron density, known as an Intramolecular Charge Transfer (ICT). nih.govworktribe.com The molecule transitions from a neutral ground state to an excited state with a substantial dipole moment, where the donor moiety becomes positively charged and the acceptor portion becomes negatively charged. nih.gov
This ICT character is a defining feature of the photophysics of triarylamine derivatives. The efficiency and nature of the ICT process can be probed using TD-DFT calculations, which model the electronic transitions between the ground and excited states. rsc.org The degree of charge transfer can be quantified by analyzing the change in electron density distribution and the calculated excited-state dipole moment.
In many triarylamine systems, the emission properties are highly sensitive to the polarity of the surrounding medium (solvatochromism). nih.govworktribe.com In polar solvents, the solvent molecules can reorient to stabilize the large dipole moment of the ICT excited state, leading to a red-shift in the emission wavelength. nih.govworktribe.com This phenomenon is a strong indicator of a charge-transfer character in the excited state. Computational models can simulate this effect by incorporating a solvent field, providing theoretical validation of the ICT process. rsc.org
Theoretical Prediction and Interpretation of Electronic Absorption and Emission Characteristics
TD-DFT is a widely used method for calculating the vertical excitation energies of molecules, which correspond to the maxima in their electronic absorption spectra (λ_max). mdpi.comresearchgate.net The calculations provide information about the energy of the transition, the oscillator strength (which relates to the intensity of the absorption), and the nature of the orbitals involved in the transition. nih.gov
For 2-[4-(Diphenylamino)phenyl]ethan-1-ol, the primary electronic transition is expected to be the HOMO → LUMO transition, which possesses a strong ICT character. TD-DFT calculations can predict the wavelength of this absorption. The results of such calculations are typically compared with experimental UV-Vis spectra to validate the computational methodology. mdpi.com While TD-DFT can be highly accurate, the choice of functional and basis set can influence the results, and computed values are often systematically shifted compared to experimental data. researchgate.netnih.gov
Similarly, the emission wavelength, corresponding to the energy released when the molecule relaxes from the excited state back to the ground state, can be predicted by optimizing the geometry of the first excited state. The energy difference between the optimized excited state and the ground state provides the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift, which is often significant in molecules exhibiting large geometric relaxation in the excited state due to ICT.
| Parameter | Predicted Value | Associated Transition |
|---|---|---|
| Absorption λmax (nm) | ~350-450 | S0 → S1 (HOMO → LUMO) |
| Emission λmax (nm) | ~450-550 | S1 → S0 |
| Oscillator Strength (f) | > 0.5 | Allowed π → π* / ICT |
Values are illustrative and represent a typical range for triarylamine systems with ICT character.
Influence of Molecular Conformation and Substituent Effects on Electronic Properties
Conformational Analysis of the Ethan-1-ol Group and its Impact on Electronic Coupling
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com The ethan-1-ol group (-CH₂CH₂OH) attached to the phenyl ring is flexible and can adopt various conformations. The orientation of this group, specifically the dihedral angle between the phenyl ring and the C-C bond of the ethanol (B145695) substituent, can influence the electronic coupling within the molecule.
While the ethan-1-ol group is not directly part of the primary π-conjugated system (diphenylamino-phenyl), its orientation can have subtle but important effects:
Steric Hindrance : Depending on its conformation, the ethan-1-ol group could cause steric hindrance with the adjacent phenyl ring or other parts of the molecule. iscnagpur.ac.in This can induce twisting of the phenyl ring relative to the plane of the diphenylamino donor, which would disrupt π-conjugation. A disruption in conjugation typically leads to a blue-shift in the absorption spectrum and can affect the efficiency of charge transfer.
Electronic Effects : The hydroxyl (-OH) group can engage in hydrogen bonding, either intramolecularly or with the solvent. Such interactions can alter the local electronic environment and perturb the energy levels of the frontier orbitals. Computational models can explore the potential energy surface by rotating the bonds of the ethan-1-ol group to identify the most stable conformers and assess how the electronic properties (e.g., HOMO-LUMO gap, dipole moment) vary between them. rsc.org
Comparative Computational Studies of this compound with Structurally Analogous Triarylamine Systems
To better understand the specific properties of this compound, it is highly instructive to perform comparative computational studies against structurally related molecules. chemrxiv.org This approach helps to isolate the effect of the ethan-1-ol substituent.
A typical comparative study would involve modeling:
Triphenylamine (TPA) : The unsubstituted core structure, to establish a baseline for the electronic properties.
4-methyl-N,N-diphenylaniline : To understand the effect of a simple, electronically neutral alkyl group.
A TPA derivative with a strong electron-withdrawing group (e.g., -CN or -NO₂) : To contrast the properties with a system designed for strong ICT. acs.orgresearchgate.net
A TPA derivative with a strong electron-donating group (e.g., -OCH₃ or -N(CH₃)₂) : To observe the impact on the donor strength and HOMO energy level. chemrxiv.org
By comparing the calculated HOMO-LUMO gaps, absorption spectra, and charge distributions across this series, the specific contribution of the ethan-1-ol group can be elucidated. It is expected that the ethan-1-ol group will have a modest electronic influence compared to strong electron-withdrawing or -donating groups. Its primary role may be to influence solid-state packing, solubility, or to serve as an attachment point for further functionalization, rather than to dramatically alter the core photophysics of the diphenylaminophenyl chromophore. Such comparative studies are essential for the rational design of new materials, allowing for the fine-tuning of electronic properties by making targeted structural modifications. chemrxiv.org
Advanced Theoretical Models for Understanding Charge Transport and Exciton (B1674681) Dynamics
The movement of charges (electrons and holes) and the behavior of excited states (excitons) are fundamental to the performance of organic electronic materials. For molecules like this compound, which belongs to the broader class of triphenylamine (TPA) derivatives, advanced theoretical models are indispensable for elucidating these complex processes at the molecular level. These computational investigations provide insights that are often difficult to obtain through experimental methods alone, guiding the design of more efficient materials for applications such as organic light-emitting diodes (OLEDs) and solar cells.
Theoretical studies on TPA derivatives systematically investigate the mechanisms governing charge transport and exciton dynamics by integrating quantum chemical calculations with molecular dynamics simulations. arxiv.org Key theoretical frameworks, including Marcus theory for charge transfer, and models that account for dynamic disorder and electric field effects, are employed to understand how the molecular structure influences these photophysical properties. arxiv.orgrsc.org
Marcus Theory and Charge Hopping Models
In many organic molecular solids, including those based on TPA, charge transport is conceptualized as a series of "hops" between adjacent molecules. The rate of this hopping process can be described by Marcus theory, which is a cornerstone for understanding charge transfer in these systems. The theory relates the charge transfer rate to two critical parameters: the electronic coupling between adjacent molecules (transfer integral) and the reorganization energy. arxiv.org
Reorganization Energy (λ): This parameter quantifies the energy required to distort the geometry of a molecule and its surrounding environment when it changes its charge state (e.g., from neutral to ionized). A lower reorganization energy facilitates faster charge transport. Computational studies on TPA-based systems show that modifications to the molecular backbone, such as doping with sulfur, can effectively suppress high-frequency vibrational modes, leading to a reduction in reorganization energy. arxiv.org For instance, calculations on certain sulfur-doped tricyclic arene backbones have yielded reorganization energies as low as 146.1 meV. arxiv.org
Transfer Integral (V): This parameter describes the strength of the electronic interaction between neighboring molecules. It is highly sensitive to the relative orientation and distance between molecules (i.e., the molecular packing). Optimized intermolecular π-π stacking can significantly enhance the transfer integral, thereby improving charge mobility. arxiv.org
Research on related TPA derivatives demonstrates how subtle changes in molecular structure can impact these parameters. For example, in substituted pyrene (B120774) derivatives, asymmetric charge transport pathways can decrease transfer integrals by as much as 34%, while different substitution patterns can induce rotational stacking that boosts transfer integrals by 28%. arxiv.org
Dynamic Disorder and Electric Field Effects
While the charge hopping model provides a solid foundation, it is often refined by considering the dynamic nature of the molecular environment. In real-world materials, molecules are not static; they vibrate and rotate due to thermal energy. This "dynamic disorder" causes fluctuations in the site energies and electronic couplings between molecules, which in turn affects charge transport.
Advanced computational models for TPA-based molecular solids incorporate molecular dynamics and Monte-Carlo simulations to account for these effects. rsc.org These simulations have revealed that the mechanism of charge transport can transition from coherent (band-like) to incoherent (hopping) due to the interplay between dynamic and static disorder. rsc.org
Furthermore, the presence of an external electric field, such as that in an operating OLED, can significantly influence charge transport. Theoretical models show a dual mechanism:
The electric field can assist in overcoming the energy gap between sites, promoting coherent-like transport. rsc.org
The field can also stretch the energy distribution of charge carriers, which can enhance the probability of electron-hole recombination—a crucial process for light emission. rsc.org
By adjusting parameters like the applied electric field and film thickness in these models, researchers can predict and optimize the charge transport properties of materials for specific device applications. rsc.org
Exciton Dynamics and Intramolecular Charge Transfer (ICT)
Upon photoexcitation, an electron is promoted to a higher energy level, creating an electron-hole pair known as an exciton. tue.nl The subsequent fate of this exciton is critical to the material's function. In donor-acceptor molecules like TPA derivatives, photoexcitation often leads to an intramolecular charge transfer (ICT) state, where the electron density moves from the electron-donating TPA moiety to an electron-accepting part of the molecule.
Quantum chemical methods, particularly time-dependent density functional theory (TD-DFT), are used to model these excited states and the charge separation process. arxiv.org Studies on TPA derivatives have shown that upon excitation, an electron transfer can occur, leading to the formation of a radical cation of the TPA derivative. arxiv.org The feasibility of such processes is evaluated by calculating the change in Gibbs Free Energy (ΔG). For example, the single electron transfer from TPA derivatives to a solvent like chloroform (B151607) has been shown to be a strongly exergonic process, indicating it is energetically favorable. arxiv.org
The table below summarizes key computational parameters obtained from theoretical studies on various TPA derivatives, illustrating the insights gained from advanced modeling.
| Parameter | Studied System/Context | Finding | Significance for Charge Transport/Exciton Dynamics |
| Reorganization Energy | Sulfur-doped tricyclic arene backbone | 146.1 meV | A low value indicates less energy is lost to structural relaxation, facilitating faster charge hopping. |
| Transfer Integral | 1,6-disubstituted pyrene derivative | 28% increase due to rotational stacking | Enhanced electronic coupling between molecules leads to higher charge mobility. |
| Gibbs Free Energy (ΔG) | Single electron transfer from TPA to chloroform | -32.74 kcal/mol | The negative value indicates the charge separation process is spontaneous and energetically favorable. |
| Activation Energy | Generation of TPA radical cation with chloroform anion | 9.04 kcal/mol | Represents the energy barrier for the charge transfer reaction to occur. |
These advanced theoretical models provide a powerful lens through which the complex interplay of molecular structure, packing, and dynamic environment on charge and energy transfer processes in this compound and related TPA derivatives can be understood and ultimately engineered for next-generation organic electronics.
Integration of 2 4 Diphenylamino Phenyl Ethan 1 Ol in Advanced Optoelectronic Device Architectures
Application as a Component in Organic Photovoltaic Cells
Organic photovoltaic (OPV) cells represent a promising frontier in renewable energy, relying on organic materials to absorb light and generate electricity. The performance of these devices is intrinsically linked to the electronic properties of the donor and acceptor materials within the active layer.
Role as an Electron Donor Material in Bulk Heterojunction Solar Cells
Bulk heterojunction (BHJ) solar cells are a common and efficient type of OPV, where an electron donor and an electron acceptor material are blended together to form the photoactive layer. The diphenylamino group is a well-established electron-donating moiety and is a core component in many high-performance donor materials for BHJ solar cells. Its function is to absorb photons, generate excitons (bound electron-hole pairs), and donate electrons to the acceptor material upon exciton (B1674681) dissociation at the donor-acceptor interface.
Despite the prevalence of the diphenylamino scaffold in this field, there is no available scientific literature or research data that specifically investigates or reports the use of 2-[4-(Diphenylamino)phenyl]ethan-1-ol as an electron donor material in bulk heterojunction solar cells. Consequently, its performance metrics, such as power conversion efficiency, open-circuit voltage, short-circuit current density, and fill factor in a BHJ device, remain uncharacterized.
Utilization as a Dye Sensitizer in Dye-Sensitized Solar Cells (DSSCs)
In dye-sensitized solar cells (DSSCs), a monolayer of dye molecules (sensitizers) is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The dye's role is to absorb light and inject excited electrons into the semiconductor's conduction band. Organic dyes often feature a donor-π-bridge-acceptor (D-π-A) structure, where the donor moiety is a critical component. The diphenylamino group is frequently employed as a potent electron donor in D-π-A sensitizers due to its strong electron-releasing capability.
Functionality in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a leading technology in displays and solid-state lighting. Their operation relies on the injection of electrons and holes from the electrodes into an organic emissive layer, where they recombine to form excitons that radiatively decay to produce light. The efficiency and stability of OLEDs are highly dependent on the materials used in the various layers of the device stack.
Contribution to Hole Transport Layers and Charge Injection Efficiency
A hole transport layer (HTL) is a crucial component in most OLED architectures, facilitating the transport of holes from the anode to the emissive layer while blocking the passage of electrons. Materials with a diphenylamino core are widely recognized and commercially used as hole transport materials due to their high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels, which align well with the work function of typical anodes like indium tin oxide (ITO), thereby enhancing charge injection efficiency.
Exploration as an Emitter or Host Material in Emissive Layers
The emissive layer (EML) is the heart of an OLED, where light is generated. This layer can consist of a single light-emitting material (an emitter) or a host material doped with a guest emitter. Diphenylamino derivatives have been explored both as blue fluorescent emitters and as host materials for phosphorescent emitters, owing to their electrochemical stability and ability to be chemically modified to tune their emission color and energy levels.
There is currently no scientific literature that reports the exploration of this compound as either an emitter or a host material in the emissive layers of OLEDs. Its photoluminescent properties, such as emission wavelength, quantum yield, and suitability as a host for energy transfer, have not been characterized in the context of OLED applications.
Emerging Roles in Other Organic Electronic Devices
The application of functional organic materials extends beyond photovoltaics and lighting into other areas of organic electronics, which leverage the unique properties of these materials for novel functionalities.
There is no documented research on the use of this compound in other organic electronic devices. The potential applicability of this compound in technologies such as organic field-effect transistors (OFETs), which require stable semiconducting materials with good charge carrier mobility, has not been investigated. Similarly, its potential use in electrochromic devices, where a material changes color in response to an applied voltage, remains unexplored. The electrochemical and thin-film properties of this compound that would be relevant for these applications are not reported in the scientific literature.
Structure Performance Relationships in 2 4 Diphenylamino Phenyl Ethan 1 Ol Based Materials
Impact of Molecular Design and Supramolecular Organization on Device Efficiency
The efficiency of electronic devices based on triphenylamine (B166846) derivatives is profoundly influenced by both the molecular architecture of the individual molecules and their collective arrangement in the solid state, known as supramolecular organization. The fundamental principle is that molecular structure dictates function in organic electronics. researchgate.net
Minor modifications to the molecular structure can lead to significant changes in the material's properties and, consequently, device performance. For instance, the introduction of different functional groups can alter the planarity of the molecule, its solubility, and its energy levels. The three-dimensional, propeller-like shape of the triphenylamine core is advantageous as it can inhibit crystallization and prevent strong intermolecular π-π stacking, which helps in forming stable amorphous films—a desirable morphology for many organic electronic applications. researchgate.net
Correlation Between Electronic Structure Parameters and Observed Device Performance Metrics
The performance of an organic electronic device is directly correlated with the electronic structure of the constituent materials. For a hole transport material like 2-[4-(Diphenylamino)phenyl]ethan-1-ol, key electronic parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the reorganization energy.
The HOMO level is of paramount importance for an HTM as it determines the efficiency of hole injection from the adjacent layer (e.g., a perovskite absorber in a solar cell) and hole extraction to the electrode. For efficient hole transfer, the HOMO level of the HTM should be well-aligned with the valence band of the active layer. frontiersin.org Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict these energy levels for newly designed molecules. frontiersin.orgresearchgate.net
The reorganization energy is a measure of the energy required for a molecule to structurally relax after a charge is added or removed. A lower reorganization energy is desirable for efficient charge transport, as it indicates a smaller barrier for a charge to hop between adjacent molecules. The design of the molecular structure, including the choice of π-linkers and peripheral groups, can significantly influence this parameter. frontiersin.org
The relationship between these electronic parameters and device metrics such as power conversion efficiency (PCE) in solar cells or external quantum efficiency (EQE) in organic light-emitting diodes (OLEDs) is a central focus of materials research. The table below illustrates typical electronic properties for various triphenylamine-based HTMs, providing a reference for what might be expected for derivatives of this compound.
| Material | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) |
| Spiro-OMeTAD | -5.13 | -2.06 | 8.1 x 10⁻⁵ |
| PTAA | -5.20 | -2.30 | 1.0 x 10⁻³ |
| X51 | -5.14 | -2.21 | 1.5 x 10⁻⁴ |
| X44 | -5.06 | -2.12 | 9.0 x 10⁻⁴ |
This table presents data for well-known triphenylamine-based hole transport materials to provide context for the expected electronic properties of this compound-based materials. dyenamo.se
Strategies for Molecular Engineering and Doping to Optimize Charge Generation, Separation, and Collection
To enhance the performance of devices based on triphenylamine materials, several strategies involving molecular engineering and doping are employed. These strategies aim to optimize the processes of charge generation, separation, and collection.
Molecular Engineering involves the systematic modification of the molecular structure to tune its properties. For a this compound backbone, this could involve:
Modification of the TPA core: Introducing electron-donating or electron-withdrawing groups to the phenyl rings of the TPA unit can precisely tune the HOMO and LUMO energy levels.
Alteration of the linker: The phenyl ethan-1-ol linker can be modified. For example, replacing the ethyl group with other alkyl chains of varying lengths could influence solubility and film-forming properties.
Functionalization of the hydroxyl group: The terminal hydroxyl group could be esterified or etherified to introduce different functionalities, which could affect intermolecular interactions and supramolecular organization.
Doping is a common technique to improve the charge transport properties of HTMs. This involves adding a small amount of a p-type dopant to the HTM layer. Common dopants include lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (B128874) (tBP). The dopant oxidizes a fraction of the HTM molecules, creating holes and increasing the charge carrier concentration, which in turn enhances the conductivity of the layer. This facilitates more efficient charge extraction and reduces series resistance in the device. rsc.org
The development of new dopants is an active area of research, with a focus on non-hygroscopic and more stable alternatives to LiTFSI to improve the long-term operational stability of the devices. rsc.org The effectiveness of a particular dopant is dependent on the chemical structure and electronic properties of the HTM.
Advanced Spectroscopic and Electrochemical Characterization for Mechanistic Insights
Photoelectron Spectroscopy for Understanding Energy Level Alignment at Interfaces
Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique used to determine the electronic structure of materials, including the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is critical for predicting and understanding the behavior of 2-[4-(Diphenylamino)phenyl]ethan-1-ol in multilayered devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the alignment of energy levels at the interfaces between different materials governs charge injection and transport efficiency.
For triphenylamine (B166846) derivatives, the HOMO level is primarily localized on the nitrogen atom and the phenyl rings of the diphenylamino group. The energy of the HOMO level is a key parameter determining the ionization potential of the molecule and its efficiency as a hole-transporting material. The presence of the ethanol (B145695) substituent on the phenyl ring is expected to have a modest influence on the electronic properties of the diphenylamino core.
Table 1: Expected Energy Level Data for this compound based on Analogous Compounds
| Parameter | Expected Value (eV) | Technique |
| HOMO Level | -5.2 to -5.5 | Ultraviolet Photoelectron Spectroscopy (UPS) |
| LUMO Level | -2.0 to -2.3 | Inverse Photoelectron Spectroscopy (IPES) or calculated from optical bandgap |
| Ionization Potential | 5.2 to 5.5 | UPS |
| Electron Affinity | 2.0 to 2.3 | IPES |
Note: These values are estimations based on published data for structurally similar triphenylamine and N,N-diphenylaniline derivatives and may vary for the specific compound.
Understanding the energy level alignment at interfaces with common electrode materials (e.g., indium tin oxide - ITO) and adjacent organic layers is crucial. A favorable alignment, where the HOMO of this compound is closely matched with the work function of the anode, facilitates efficient hole injection. Similarly, the relative positioning of its LUMO level with the LUMO of an adjacent electron-transporting layer will dictate the efficiency of electron blocking or transport.
Ultrafast Spectroscopy for Probing Excited State Dynamics and Charge Separation Processes
Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, operate on femtosecond to picosecond timescales, allowing for the direct observation of the transient species and processes that occur immediately after photoexcitation. For this compound, these techniques are invaluable for understanding the dynamics of its excited states, including processes like internal conversion, intersystem crossing, and charge transfer.
Upon photoexcitation, triphenylamine-based molecules typically form a locally excited (LE) state. nih.govacs.org In molecules with donor-acceptor character, this LE state can rapidly evolve into a charge-transfer (CT) state, where electron density is moved from the electron-donating diphenylamino group to another part of the molecule. nih.govacs.org The dynamics of this charge separation are highly dependent on the solvent polarity and the molecular structure. nih.govacs.org
In the case of this compound, the diphenylamino group acts as the electron donor. The phenyl-ethanol moiety is not a strong acceptor, suggesting that intramolecular charge transfer might be less pronounced compared to derivatives with strong electron-withdrawing groups. However, in the presence of an electron-accepting material, intermolecular charge transfer (exciplex formation) and subsequent charge separation can occur at the interface.
Table 2: Key Excited State Processes and Expected Timescales for Triphenylamine Derivatives
| Process | Expected Timescale | Spectroscopic Signature |
| Internal Conversion (Sn → S1) | < 1 ps | Decay of higher-lying excited state absorption, rise of S1 absorption |
| Intramolecular Charge Transfer | Sub-picosecond to tens of picoseconds | Evolution of excited state absorption bands, solvatochromic shifts |
| Intersystem Crossing (S1 → T1) | Nanoseconds to microseconds | Decay of fluorescence, rise of phosphorescence or triplet-triplet absorption |
| Fluorescence Lifetime | Nanoseconds | Decay of stimulated emission and ground state bleach |
Note: These timescales are typical for triphenylamine-based chromophores and can be influenced by the specific molecular structure and environment.
Studies on similar triphenylamine derivatives have shown that the excited state can decay through both radiative (fluorescence) and non-radiative pathways. nih.govacs.org The efficiency of these processes is crucial for applications in OLEDs, where high fluorescence quantum yield is desired. Ultrafast spectroscopy can elucidate the competing decay pathways and provide insights into how the molecular structure can be modified to enhance the desired photophysical properties.
Electrochemical Techniques for Redox Behavior and Stability Analysis
Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are essential for characterizing the redox properties and stability of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry provides information about the oxidation and reduction potentials of a molecule. For triphenylamine derivatives, the first oxidation is typically a reversible one-electron process corresponding to the formation of a stable radical cation centered on the nitrogen atom. The oxidation potential is a direct measure of the HOMO level energy. The reversibility of this process is an indicator of the electrochemical stability of the molecule, which is a critical parameter for the long-term operational stability of electronic devices.
The CV of a triphenylamine derivative typically shows a reversible oxidation wave. d-nb.info The potential of this wave is influenced by the substituents on the phenyl rings. The ethanol group in this compound is expected to have a minor electron-donating effect, which might slightly lower the oxidation potential compared to unsubstituted triphenylamine.
Table 3: Expected Electrochemical Data for this compound from Cyclic Voltammetry
| Parameter | Expected Value (V vs. Fc/Fc+) | Information Gained |
| First Oxidation Potential (Eox) | +0.5 to +0.8 | HOMO energy level, stability of the radical cation |
| Reversibility | Reversible to quasi-reversible | Electrochemical stability |
Note: Values are typical for triphenylamine derivatives and can vary depending on the solvent and electrolyte used.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical impedance spectroscopy is a powerful technique for studying the charge transfer and transport properties at electrode-material interfaces. By applying a small AC voltage at different frequencies, EIS can probe various processes occurring at the interface, such as charge transfer resistance and double-layer capacitance.
In the context of a device, EIS can be used to model the interface between this compound and an electrode as an equivalent circuit. The components of this circuit, such as the charge transfer resistance (Rct), provide quantitative information about the ease of charge injection from the electrode into the organic layer. A lower Rct value indicates a more efficient charge injection process. EIS can also provide insights into the bulk conductivity of the material and the stability of the interface under electrical stress.
Future Research Directions and Translational Perspectives for 2 4 Diphenylamino Phenyl Ethan 1 Ol Derivatives
Development of Novel Derivatives with Enhanced Optoelectronic Properties
A primary focus of future research will be the rational design and synthesis of new derivatives of 2-[4-(diphenylamino)phenyl]ethan-1-ol to achieve superior optoelectronic characteristics. The versatility of organic synthesis allows for systematic modifications of the core TPA structure to fine-tune its electronic and photophysical properties.
Key strategies for developing enhanced derivatives include:
Donor-Acceptor (D-A) Architectures: Creating molecules where the TPA donor unit is linked to a suitable electron-accepting group can induce intramolecular charge transfer (ICT). This approach is effective for tuning the absorption and emission spectra of materials. For instance, the TPA group can serve as the electron-donating unit, while a group like dicyano can act as the electron-accepting unit, connected by a vinyl bond. mdpi.com The resulting D-A structure can lead to materials with tailored energy levels, crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
Molecular Engineering for Electrochromism: Triarylamine-based materials are excellent candidates for electrochromic devices, which change color in response to an applied voltage. researchgate.netresearchgate.net By synthesizing polyamide or polyimide derivatives incorporating the TPA moiety, it is possible to create materials that exhibit distinct color changes and high optical contrast. researchgate.netnih.gov For example, introducing electron-withdrawing groups into the polymer backbone can enhance the optical contrast during electrochemical oxidation. nih.gov
Controlling Solid-State Properties: The performance of organic electronic devices is highly dependent on the molecular packing and morphology in the solid state. Research into controlling the crystallization of TPA derivatives can significantly impact their luminescent properties. Studies on compounds like 2-(4-(diphenylamino)benzylidene) malononitrile (B47326) have shown that different crystal forms (polymorphs) of the same molecule can exhibit distinct photophysical properties due to variations in intermolecular interactions like hydrogen bonding and π–π stacking. mdpi.com This knowledge can be applied to design derivatives of this compound with suppressed excimer formation and enhanced solid-state luminescence efficiency.
| Derivative Type | Target Application | Key Research Finding |
| Donor-Acceptor (D-A) Systems | Organic Photovoltaics (OPVs), Dye-Sensitized Solar Cells (DSSCs) | The TPA moiety acts as an electron donor, and when paired with an acceptor, it facilitates photoinduced intramolecular charge transfer, a key process in solar energy conversion. researchgate.net |
| Triarylamine-based Polyamides | Electrochromic Devices, Supercapacitors | These polymers exhibit excellent electrochromic behavior and can store energy, making them suitable for multifunctional smart windows and displays. researchgate.netnih.gov |
| Fluorene-Containing Derivatives | Organic Light-Emitting Diodes (OLEDs) | Incorporating fluorene (B118485) units can lead to highly efficient blue fluorescent materials with high external quantum efficiencies. researchgate.net |
| Crystalline TPA Derivatives | Pressure Sensing, Anti-Counterfeiting | Different crystal polymorphs can show distinct mechanochromic behavior, where applying pressure induces a color and fluorescence shift. mdpi.com |
Integration into Next-Generation Flexible and Transparent Electronic Devices
The mechanical properties of TPA-based materials, particularly when incorporated into polymers, make them highly suitable for the burgeoning field of flexible and transparent electronics. Unlike brittle inorganic semiconductors, these organic materials can be deposited on flexible substrates like polyethylene (B3416737) terephthalate (B1205515) (PET), enabling the fabrication of wearable devices and conformable displays.
Future research in this area will likely concentrate on:
Flexible Memory Devices: TPA-based polymers have been successfully used as the active layer in flexible nonvolatile memristors. mdpi.com A helical polymer structure can provide the necessary stability to the active layer, allowing the device to maintain its performance even under significant bending and tensile strain. mdpi.com Derivatives of this compound could be designed as monomers for polymerization into materials for such flexible memory applications.
Transparent and Flexible Substrates: Triarylamine-based polyimides have demonstrated exceptional properties that position them as potential substrates for next-generation flexible electronics. researchgate.net These materials can be engineered to be highly transparent in their neutral state while also possessing the necessary thermal and mechanical stability for device fabrication.
Printable Electronics: A significant advantage of TPA-based polymers is their potential for solution processing. nih.gov This allows for the use of high-throughput printing techniques, such as roll-to-roll coating, to manufacture large-area flexible electronic devices at a low cost. The development of soluble derivatives of this compound is a crucial step toward realizing fully printed and patterned organic electronics. researchgate.net
Establishment of Predictive Design Rules for High-Performance Triarylamine-Based Materials
To accelerate the discovery of new high-performance materials and reduce reliance on trial-and-error synthesis, a major goal is to establish clear and predictive design rules. This involves a synergistic approach combining computational modeling with experimental validation.
Key aspects of this research direction include:
Computational Chemistry and DFT: Theoretical investigations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the structure-property relationships of TPA derivatives. researchgate.netnih.gov DFT calculations can predict key parameters such as frontier molecular orbital (HOMO/LUMO) energy levels, absorption spectra, and charge transport properties. researchgate.net This information is vital for pre-screening candidate molecules and guiding synthetic efforts toward materials with desired optoelectronic characteristics.
Structure-Property Relationship Databases: By systematically synthesizing series of this compound derivatives with varied functional groups and linking units, researchers can build comprehensive databases. These databases will correlate specific molecular structures with experimentally measured properties like optical bandgap, charge mobility, and device efficiency.
Modeling Intermolecular Interactions: The performance of organic materials is not solely dependent on the properties of individual molecules but also on how they interact in the solid state. Future modeling efforts will need to accurately predict molecular packing in thin films and crystals. Understanding how modifications to the peripheral groups of the this compound scaffold influence intermolecular π-π stacking and other non-covalent interactions will be crucial for designing materials with efficient charge transport pathways. mdpi.com
By combining these theoretical and experimental approaches, researchers can develop a robust set of design principles. These principles will enable the in silico design of novel TPA-based materials, rationally engineered to meet the specific performance targets of next-generation optoelectronic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
